molecular formula C7H15NO2 B15257426 Methyl 4-(ethylamino)butanoate

Methyl 4-(ethylamino)butanoate

Cat. No.: B15257426
M. Wt: 145.20 g/mol
InChI Key: PEOHFFPBAXUCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(ethylamino)butanoate (C₇H₁₅NO₂) is an ester derivative of butanoic acid substituted with an ethylamino group at the fourth carbon. Its hydrochloride salt form has the SMILES notation CCNCCCC(=O)OC and an InChIKey of PEOHFFPBAXUCQI-UHFFFAOYSA-N . The compound features a polar amino group and a hydrophobic ethyl chain, which influence its solubility and reactivity.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 4-(ethylamino)butanoate

InChI

InChI=1S/C7H15NO2/c1-3-8-6-4-5-7(9)10-2/h8H,3-6H2,1-2H3

InChI Key

PEOHFFPBAXUCQI-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(ethylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid with ethanolamine, followed by esterification with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Another method involves the use of 3-(2-bromoethyl)-dihydro-2(3H)-furanone as an intermediate. This compound is reacted with ethylamine to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions:

Acid-Catalyzed Hydrolysis

  • Reagents : HCl, H₂SO₄, or other mineral acids

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. Subsequent elimination regenerates the acid catalyst and releases ethanol.

  • Product : 4-(Ethylamino)butanoic acid and methanol .

Base-Promoted Hydrolysis (Saponification)

  • Reagents : NaOH, KOH

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Methanol is eliminated, yielding the carboxylate salt.

  • Product : Sodium 4-(ethylamino)butanoate .

Comparison of Hydrolysis Conditions

ConditionCatalystPrimary ProductReaction Rate
AcidicH⁺Carboxylic acidModerate
AlkalineOH⁻Carboxylate saltFast

Amine Group Reactivity

The ethylamino group participates in nucleophilic reactions:

Acylation

  • Reagents : Acetyl chloride, acetic anhydride

  • Product : N-Ethyl-4-(acetamido)butanoate.

  • Application : Used to protect the amine during synthetic sequences .

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I)

  • Product : Quaternary ammonium salts.

  • Note : Steric hindrance from the ethyl group may reduce reaction efficiency compared to primary amines .

Reduction Reactions

The ester group can be reduced to a primary alcohol:

  • Reagents : LiAlH₄ (lithium aluminum hydride)

  • Mechanism : Hydride attack at the carbonyl carbon followed by protonation.

  • Product : 4-(Ethylamino)butanol .

Key Limitation : LiAlH₄ may also reduce the amine group if unprotected, leading to side products.

Oxidation Reactions

The ethylamino group undergoes oxidation under controlled conditions:

  • Reagents : m-CPBA (meta-chloroperbenzoic acid)

  • Product : N-Oxide derivative.

  • Challenge : Over-oxidation to nitro compounds is possible with stronger oxidants like KMnO₄ .

Comparative Reactivity with Structural Analogs

CompoundEster ReactivityAmine ReactivityNotable Differences
Methyl 4-aminobutanoateSimilarHigher (primary)Faster acylation
4-(Methylamino)butyric acidNoneSimilarNo ester hydrolysis

Scientific Research Applications

Methyl 4-(ethylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(ethylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and ethanolamine, which can then participate in various biochemical pathways. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Ethyl 4-[Ethyl(phenyl)amino]butanoate (C₁₄H₂₁NO₂)

  • Structural Differences: The ethyl ester group replaces the methyl ester, and a phenyl substituent is attached to the amino group, increasing hydrophobicity and steric bulk .
  • Functional Groups: Ethyl ester, tertiary amine (ethyl-phenyl-amino), and butanoate backbone.

Methyl 4-(Hydroxyimino)butanoate (C₅H₉NO₃)

  • Structural Differences: A hydroxyimino (-NHOH) group replaces the ethylamino group, introducing hydrogen-bonding capability and acidity .
  • Functional Groups: Methyl ester, hydroxyimino, and butanoate backbone.

Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c, C₂₂H₂₄NO₅)

  • Structural Differences : Incorporates two 4-methoxyphenyl groups and a methylene moiety, creating a sterically crowded structure .
  • Synthesis: Prepared via coupling of 4-bromo-2-methylbutanoic acid with a substituted acyl chloride, followed by column chromatography (85% yield) .

Ethyl 4-(3-Cyanophenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4a, C₂₁H₂₁N₂O₃)

  • Structural Differences: A cyano (-CN) group on the phenyl ring introduces strong electron-withdrawing effects, and a methylene group modifies steric constraints .
  • Synthesis: Achieved via THF-mediated coupling of 4-bromo-2-methylbutanoic acid with a substituted acyl chloride (85% yield) .
  • Properties: The cyano group may increase metabolic stability but reduce solubility in polar solvents.

4-Methylmethylphenidate

  • Structural Differences: A phenidate analog with a methyl ester and methyl group on the piperidine ring, differing from Methyl 4-(ethylamino)butanoate’s linear structure .
  • Pharmacology: Exhibits lower potency than methylphenidate, with adverse effects including tachycardia and hypertension .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Notable Substituents
This compound C₇H₁₅NO₂ Methyl ester, ethylamino Linear alkyl chain
Ethyl 4-[ethyl(phenyl)amino]butanoate C₁₄H₂₁NO₂ Ethyl ester, tertiary amine Phenyl group
Methyl 4-(hydroxyimino)butanoate C₅H₉NO₃ Hydroxyimino, methyl ester Polar NHOH group
Compound 4c (Ethyl derivative) C₂₂H₂₄NO₅ Methoxyphenyl, methylene Steric bulk from aromatic rings

Key Observations

  • Structural Impact on Properties: Substituents like phenyl, methoxy, and cyano groups significantly alter solubility, stability, and biological interactions compared to this compound’s simpler structure.
  • Synthesis Methods : High yields (80–94%) are achievable via coupling reactions with brominated precursors, as demonstrated in , and 7.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.